molecular formula C11H11ClN4O3S B12697363 1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride CAS No. 69560-92-5

1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride

Cat. No.: B12697363
CAS No.: 69560-92-5
M. Wt: 314.75 g/mol
InChI Key: GMQXWRCXHDTGII-UHFFFAOYSA-N
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Description

1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride is a complex organic compound with the molecular formula C11H10N4O3SClH This compound is known for its unique structure, which includes a benzenetriol core and a triazolothiadiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the benzenetriol core, followed by the introduction of the triazolothiadiazine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms.

Scientific Research Applications

1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzenetriol: A simpler compound with a similar benzenetriol core but lacking the triazolothiadiazine moiety.

    4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)benzene-1,2,3-triol: A closely related compound with a similar structure but different substituents.

Uniqueness

1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride is unique due to its combination of a benzenetriol core and a triazolothiadiazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

69560-92-5

Molecular Formula

C11H11ClN4O3S

Molecular Weight

314.75 g/mol

IUPAC Name

4-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)benzene-1,2,3-triol;hydrochloride

InChI

InChI=1S/C11H10N4O3S.ClH/c1-5-12-13-11-15(5)14-7(4-19-11)6-2-3-8(16)10(18)9(6)17;/h2-3,16-18H,4H2,1H3;1H

InChI Key

GMQXWRCXHDTGII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=C(C(=C(C=C3)O)O)O.Cl

Origin of Product

United States

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